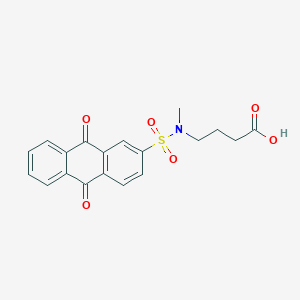

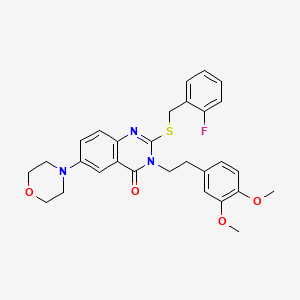

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a similar compound, N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, has been reported. It was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .Chemical Reactions Analysis

The compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it could be used in organic synthesis, particularly in reactions involving the functionalization of inert nonreactive C-H bonds .Scientific Research Applications

Synthesis and In Silico Studies

The compound 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid, due to its complex structure, has been a subject of various research studies focused on its synthesis and potential applications. A study by Shupeniuk et al. (2021) involved the synthesis of 4-substituted 1-amino-9,10-anthraquinones, showcasing methods for creating compounds with potential biological activities. The study emphasizes the importance of in silico drug likeness scores and simulations of interactions with proteins, underlining the compound's relevance in drug development processes (Shupeniuk et al., 2021).

Chemical Characterization and Synthesis Techniques

Further research by Kankanala et al. (2011) highlights the synthesis and full characterization of related compounds, focusing on their structural elucidation through various spectroscopic techniques. This work is crucial for understanding the molecular framework and the potential modifications that could enhance the compound's applications in scientific research (Kankanala et al., 2011).

Biological Applications and Mechanisms

The enzyme-driven biotransformation of related anthraquinonic compounds has been studied by Pereira et al. (2009), revealing insights into how these compounds interact in biological systems. This research not only provides a basis for understanding the compound's biodegradability but also its potential applications in bioremediation and the development of less toxic dyes (Pereira et al., 2009).

Water-Soluble Derivatives Synthesis

Zeng and King (2002) presented a method for synthesizing water-soluble derivatives of anthracenes, which includes the compound , showing its potential in creating compounds that are easier to work with in aqueous solutions. Such advancements could open new doors for its application in various fields, including material science and pharmacology (Zeng & King, 2002).

Antimicrobial and Enzyme Inhibition Activity

Danish et al. (2021) explored the synthesis of sulfonamide ligand complexes with metals, demonstrating the antimicrobial and enzyme inhibition activities of these compounds. This indicates potential applications of the compound for developing new antimicrobial agents and exploring its role in enzyme inhibition, which could be valuable in medical research (Danish et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential in organic synthesis, particularly in reactions involving the functionalization of inert nonreactive C-H bonds . Additionally, more research could be conducted to fully characterize its physical and chemical properties, as well as to assess its safety and potential hazards.

properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S/c1-20(10-4-7-17(21)22)27(25,26)12-8-9-15-16(11-12)19(24)14-6-3-2-5-13(14)18(15)23/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEDAPPYIYFSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B2794597.png)

![6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2794599.png)

![4-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B2794600.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2794602.png)

![7-[(2-Chlorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2794604.png)

![N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2794611.png)

![N-(2,6-difluorobenzyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2794617.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2794618.png)